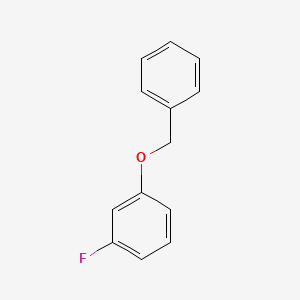

1-(Benzyloxy)-3-fluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQOSFBOCFVINE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469700 | |

| Record name | 1-(Benzyloxy)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72216-35-4 | |

| Record name | 1-(Benzyloxy)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Benzyloxy)-3-fluorobenzene: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, properties, and a reliable synthetic route for 1-(benzyloxy)-3-fluorobenzene. Given the absence of comprehensive published experimental data for this specific molecule, this guide combines established chemical principles with data from closely related analogs to offer accurate predictions and detailed procedural guidance for its synthesis and characterization.

Chemical Structure and Properties

This compound, with the CAS Number 72216-35-4, is an aromatic ether.[1] Its structure features a fluorobenzene ring linked to a benzyl group through an ether oxygen. This combination of a flexible, hydrophobic benzyloxy group and an electron-withdrawing fluorine atom makes it an interesting scaffold for investigation in medicinal chemistry and materials science.

The fluorine substituent can influence the molecule's conformation, lipophilicity, and metabolic stability, properties of significant interest in drug design.[2]

Table 1: Physicochemical Properties of this compound

| Property | Data | Source/Method |

| Molecular Formula | C₁₃H₁₁FO | - |

| Molecular Weight | 202.22 g/mol | Calculated.[1][3] |

| Appearance | Solid | [1] |

| CAS Number | 72216-35-4 | [1] |

| Predicted Melting Point | 35-45 °C | Estimated based on related structures. The parent compound, fluorobenzene, is a liquid at room temperature (-44 °C m.p.), but the addition of the larger benzyloxy group increases molecular weight and potential for crystal packing forces.[4] |

| Predicted Boiling Point | ~310-320 °C at 760 mmHg | Estimated based on related structures like 1-(benzyloxy)-3-bromo-5-fluorobenzene (Boiling Point: 320-331 °C).[5] |

| Predicted Solubility | Insoluble in water; Soluble in organic solvents like Dichloromethane, Ethyl Acetate, Acetone. | General solubility characteristics of aryl benzyl ethers. |

Synthesis Protocol: Williamson Ether Synthesis

The most direct and reliable method for preparing this compound is the Williamson ether synthesis. This SN2 reaction involves the nucleophilic attack of a phenoxide on a primary alkyl halide.[6][7][8] In this case, 3-fluorophenol is deprotonated by a weak base to form the 3-fluorophenoxide, which then displaces the bromide from benzyl bromide.

Reaction Scheme:

3-Fluorophenol + Benzyl Bromide --(K₂CO₃, Acetone)--> this compound

Experimental Protocol:

-

Materials:

-

3-Fluorophenol (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Anhydrous Acetone

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluorophenol (1.0 eq) and anhydrous acetone.

-

Add anhydrous potassium carbonate (2.5 eq) to the solution. The mixture will be a suspension.

-

Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃ and KBr salts.

-

Wash the filtered solids with a small amount of acetone.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1M NaOH (to remove any unreacted 3-fluorophenol), water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.[9]

-

Predicted Spectroscopic Data

The following data are predictions based on the analysis of substituent effects and data from analogous compounds. Experimental verification is recommended.

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) | Assignment |

| ¹H | ~7.25-7.45 | m | 5H, Phenyl group of benzyl |

| ~7.20 | ddd, J ≈ 8.0, 8.0, 6.0 | 1H, H-5 (para to F, ortho to O) | |

| ~6.80 | ddd, J ≈ 10.0, 2.0, 2.0 | 1H, H-2 (ortho to F and O) | |

| ~6.75 | ddd, J ≈ 8.0, 2.0, 2.0 | 1H, H-4 (ortho to O, meta to F) | |

| ~6.70 | ddd, J ≈ 8.0, 8.0, 2.0 | 1H, H-6 (ortho to F, meta to O) | |

| ~5.10 | s | 2H, -O-CH₂-Ph | |

| ¹³C | ~164 (d) | d, ¹JCF ≈ 245 Hz | C-3 (C-F) |

| ~160 (d) | d, ³JCF ≈ 11 Hz | C-1 (C-O) | |

| ~136.5 | s | Quaternary C of benzyl group | |

| ~130.5 (d) | d, ³JCF ≈ 10 Hz | C-5 | |

| ~128.6 | s | ortho-C of benzyl group | |

| ~128.1 | s | para-C of benzyl group | |

| ~127.5 | s | meta-C of benzyl group | |

| ~110 (d) | d, ⁴JCF ≈ 3 Hz | C-4 | |

| ~107 (d) | d, ²JCF ≈ 21 Hz | C-2 | |

| ~102 (d) | d, ²JCF ≈ 25 Hz | C-6 | |

| ~70.5 | s | -O-C H₂-Ph | |

| ¹⁹F | ~ -112.0 | m | 1F, Ar-F |

Note: Predicted NMR data is based on additive models and spectral data of fluorobenzene, anisole, and benzyl phenyl ether.[10][11][12]

Table 3: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

| Technique | Wavenumber (cm⁻¹) / m/z | Predicted Assignment |

| IR | 3100-3030 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch (-CH₂-) | |

| 1610, 1590, 1490 | Aromatic C=C ring stretching | |

| ~1250 | Aryl-O-Alkyl ether C-O asymmetric stretch | |

| ~1150 | C-F stretch | |

| 850-690 | Aromatic C-H out-of-plane bending (characteristic of 1,3-disubstitution) | |

| MS (EI) | 202 | [M]⁺, Molecular ion peak |

| 107 | [C₇H₇O]⁺, Loss of fluorophenyl radical | |

| 91 | [C₇H₇]⁺, Tropylium ion, a very common and stable fragment from benzyl groups, resulting from the cleavage of the C-O bond. This is expected to be the base peak. | |

| 77 | [C₆H₅]⁺, Phenyl cation from the benzyl group |

Note: Predicted IR frequencies are based on standard correlation tables.[13][14][15] Predicted MS fragmentation is based on common pathways for aryl benzyl ethers.[16]

Applications and Biological Context

While no specific biological activities have been reported for this compound itself, the incorporation of fluorinated aromatic moieties is a well-established strategy in drug discovery. Fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability.[2]

Furthermore, complex molecules incorporating a (3'-benzyloxy)-3-fluoro-biphenyl scaffold have been synthesized and investigated for their potential as antibacterial agents, acting as inhibitors of the FabI enzyme.[9] This suggests that the this compound core structure could serve as a valuable building block for the synthesis of novel therapeutic agents. Its study can provide insights into the structure-activity relationships of fluorinated and benzyloxy-containing compounds.

References

- 1. 1-Benzyloxy- 3-fluorobenzene Supplier in Mumbai, 1-Benzyloxy- 3-fluorobenzene Trader, Maharashtra [chemicalmanufacturers.in]

- 2. notes.fluorine1.ru [notes.fluorine1.ru]

- 3. 1-(Benzyloxy)-4-fluorobenzene | C13H11FO | CID 2735992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 1-(Benzyloxy)-3-bromo-5-fluorobenzene (130722-44-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. byjus.com [byjus.com]

- 8. jk-sci.com [jk-sci.com]

- 9. asianpubs.org [asianpubs.org]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. 19F [nmr.chem.ucsb.edu]

- 12. researchgate.net [researchgate.net]

- 13. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. eng.uc.edu [eng.uc.edu]

- 16. ugto.mx [ugto.mx]

In-Depth Technical Guide: 1-(Benzyloxy)-3-fluorobenzene (CAS 72216-35-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Benzyloxy)-3-fluorobenzene (CAS 72216-35-4), a key intermediate in pharmaceutical and chemical synthesis. The document details the compound's physicochemical properties, synthesis via Williamson ether synthesis, and its potential applications in drug discovery, supported by available data. While specific biological activity for this compound is not extensively documented in publicly available literature, the known importance of the fluorobenzene and benzyloxy moieties in medicinal chemistry suggests its potential as a scaffold in the development of novel therapeutic agents. This guide aims to serve as a foundational resource for researchers and professionals engaged in the fields of organic synthesis and drug development.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₁₃H₁₁FO and a molecular weight of 202.22 g/mol .[1] It is also known by synonyms such as 1-fluoro-3-(phenylmethoxy)benzene and 3-fluorobenzyl phenyl ether. The presence of the fluorine atom and the benzyloxy group significantly influences its chemical reactivity and physical properties, making it a valuable building block in organic synthesis.

| Property | Value | Reference |

| CAS Number | 72216-35-4 | [1] |

| Molecular Formula | C₁₃H₁₁FO | [1] |

| Molecular Weight | 202.22 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥96% | [1] |

Storage and Handling: Store in a cool, dry place in a tightly sealed container. Avoid moisture and direct sunlight.[1]

Synthesis

The primary method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. There are two main approaches to synthesize this specific ether:

-

Route A: Reaction of 3-fluorophenol with benzyl bromide or benzyl chloride.

-

Route B: Reaction of benzyl alcohol with 1-fluoro-3-halobenzene (e.g., 1-fluoro-3-iodobenzene or 1-bromo-3-fluorobenzene).

General Experimental Protocol (Williamson Ether Synthesis)

Materials:

-

3-Fluorophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or another suitable base (e.g., sodium hydride)

-

Acetone or N,N-Dimethylformamide (DMF) as solvent

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

-

To a solution of 3-fluorophenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 - 2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Logical Workflow for Williamson Ether Synthesis:

Caption: General workflow for the synthesis of this compound.

Spectral Data

Detailed spectral data for this compound is not widely published. However, based on the analysis of related compounds, the expected spectral characteristics are outlined below. Researchers should perform their own spectral analysis for confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the benzyl group and the fluorinated aromatic ring. The benzylic protons (-CH₂-) would appear as a singlet. The aromatic protons would exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for all 13 carbon atoms. The carbon atom attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The other carbons in the fluorinated ring will show smaller two- and three-bond coupling constants.

Mass Spectrometry

The mass spectrum should show the molecular ion peak (M⁺) at m/z 202. Key fragmentation patterns would likely involve the loss of the benzyl group or the fluorophenyl group.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the C-O-C ether linkage, aromatic C-H stretching, C=C aromatic ring stretching, and the C-F bond.

Applications in Drug Development

The incorporation of a fluorine atom into a drug molecule can significantly enhance its pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[2] The fluorobenzene moiety is a common feature in a wide range of pharmaceuticals, including antibacterial, antifungal, and anti-inflammatory agents.[2]

While specific studies detailing the biological activity of this compound are scarce in the available literature, its structural motifs are present in compounds with known neuroprotective effects. For instance, benzyloxy benzamide derivatives have been investigated as inhibitors of the PSD95-nNOS protein-protein interaction, a potential therapeutic strategy for ischemic stroke.[3] This suggests that this compound could serve as a valuable starting material or scaffold for the synthesis of novel drug candidates targeting a variety of diseases.

Potential Drug Discovery Pathway:

Caption: A potential pathway for utilizing this compound in drug discovery.

Safety Information

Based on data for structurally similar compounds, this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis is readily achievable through established methods like the Williamson ether synthesis. While comprehensive biological and spectral data are not yet widely available, its structural features suggest it is a promising scaffold for the development of new therapeutic agents. This guide provides a foundational understanding of this compound to aid researchers in their synthetic and medicinal chemistry endeavors. Further research is warranted to fully elucidate its properties and potential applications.

References

- 1. 1-Benzyloxy- 3-fluorobenzene Supplier in Mumbai, 1-Benzyloxy- 3-fluorobenzene Trader, Maharashtra [chemicalmanufacturers.in]

- 2. jscimedcentral.com [jscimedcentral.com]

- 3. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(Benzyloxy)-4-fluorobenzene | C13H11FO | CID 2735992 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Biological Significance of 1-(Benzyloxy)-3-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of 1-(Benzyloxy)-3-fluorobenzene, a compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also furnishes detailed, standardized experimental protocols for the determination of its key physical characteristics. Furthermore, a synthetic pathway for its preparation via the Williamson ether synthesis is described. This guide also explores the biological significance of the (3-fluoro)benzyloxyphenyl moiety as a pharmacophore in the modulation of sodium channel activity, a critical consideration for drug discovery and development.

Core Physical Properties

While specific experimentally determined physical properties for this compound are not widely reported, its fundamental molecular attributes have been established.

| Property | Value | Source |

| CAS Number | 72216-35-4 | [1] |

| Molecular Formula | C₁₃H₁₁FO | [1] |

| Molecular Weight | 202.2 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Density | Not Reported | |

| Solubility | Not Reported |

Experimental Protocols for Physical Property Determination

The following sections outline standard laboratory procedures that can be employed to determine the primary physical properties of this compound.

Synthesis via Williamson Ether Synthesis

A common and effective method for the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of 3-fluorophenol with benzyl bromide in the presence of a base.[2][3]

Materials:

-

3-fluorophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetone or Dimethylformamide (DMF) as solvent

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 3-fluorophenol (1.0 equivalent) in acetone or DMF in a round-bottom flask, add potassium carbonate (1.5-2.0 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 3-fluorophenoxide salt.

-

Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Filter the mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

Caption: Workflow for the synthesis of this compound.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity.[4]

Materials:

-

Purified this compound

-

Capillary tubes

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Thermometer

Procedure:

-

Ensure the sample of this compound is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to determine an approximate melting range.

-

Allow the apparatus to cool.

-

Using a fresh sample, heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.[5]

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Boiling Point Determination (for liquids, if applicable)

While this compound is reported as a solid, this protocol is provided for completeness should a low melting point be observed.[6][7]

Materials:

-

This compound (if liquid at or near room temperature)

-

Small test tube or fusion tube

-

Capillary tube, sealed at one end

-

Thiele tube or other heating apparatus

-

Thermometer

-

Heating oil (e.g., mineral oil)

Procedure:

-

Place a small amount of the liquid sample into the fusion tube.

-

Invert the sealed capillary tube and place it into the fusion tube with the open end submerged in the liquid.

-

Attach the fusion tube to a thermometer and place the assembly in a Thiele tube containing heating oil.

-

Heat the apparatus gently and uniformly.

-

Observe for a continuous stream of bubbles emerging from the open end of the capillary tube.

-

Note the temperature at which this rapid bubbling occurs; this is the boiling point.

Density Determination

The density of a solid can be determined using the buoyancy method based on Archimedes' principle.[8][9]

Materials:

-

A sample of this compound

-

Analytical balance

-

A liquid of known density in which the sample is insoluble (e.g., a hydrocarbon solvent)

-

Beaker

-

Fine thread

Procedure:

-

Weigh the solid sample in air (W_air).

-

Suspend the solid from the balance using the fine thread and weigh it while fully submerged in the liquid of known density (ρ_liquid). Record this weight (W_liquid).

-

Calculate the density of the sample (ρ_sample) using the following formula: ρ_sample = (W_air / (W_air - W_liquid)) * ρ_liquid

Solubility Testing

A qualitative assessment of solubility in various solvents can provide valuable information about the polarity and potential applications of the compound.[10]

Materials:

-

Small test tubes

-

This compound

-

A range of solvents (e.g., water, ethanol, acetone, diethyl ether, toluene, 5% aqueous HCl, 5% aqueous NaOH)

Procedure:

-

Place a small, accurately weighed amount of the solid (e.g., 10 mg) into a series of test tubes.

-

Add a measured volume of each solvent (e.g., 1 mL) to the respective test tubes.

-

Agitate the mixtures thoroughly (e.g., by vortexing) for a set period.

-

Visually observe whether the solid has dissolved.

-

Classify the solubility as soluble, partially soluble, or insoluble for each solvent.

Biological Significance: A Pharmacophore for Sodium Channel Modulation

The (3-fluoro)benzyloxyphenyl moiety, present in this compound, has been identified as a novel pharmacophore that promotes the slow inactivation of voltage-gated sodium (Na⁺) channels.[11] This is a significant finding for drug discovery, particularly in the development of therapeutics for neurological disorders.

Voltage-gated sodium channels are crucial for the generation and propagation of action potentials in excitable cells, such as neurons. Modulation of their activity, specifically enhancing slow inactivation, is a mechanism of action for several antiepileptic drugs.[11] The discovery that the (3-fluoro)benzyloxyphenyl unit can confer this activity provides a valuable structural motif for the design of new neurological agents.

Caption: Conceptual pathway of sodium channel modulation.

Conclusion

References

- 1. 1-Benzyloxy- 3-fluorobenzene Supplier in Mumbai, 1-Benzyloxy- 3-fluorobenzene Trader, Maharashtra [chemicalmanufacturers.in]

- 2. jk-sci.com [jk-sci.com]

- 3. Khan Academy [khanacademy.org]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 9. mt.com [mt.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 1-(Benzyloxy)-3-fluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Benzyloxy)-3-fluorobenzene is a substituted aromatic ether with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its effective use in research and development. This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound, alongside detailed experimental protocols for the determination of its solubility and stability. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally related molecules and established methodologies to provide a robust framework for its characterization. Visualizations of a conceptual metabolic pathway and a generalized experimental workflow are included to further aid in its practical application.

Physicochemical Properties

| Property | This compound (Predicted/Calculated) | 1-(Benzyloxy)-4-fluorobenzene (Experimental/Calculated) | Data Source |

| Molecular Formula | C13H11FO | C13H11FO | PubChem |

| Molecular Weight | 202.22 g/mol | 202.22 g/mol | PubChem[1] |

| Appearance | Solid (Predicted) | - | - |

| XLogP3 | 3.9 | 3.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | 1 | PubChem[1] |

| Rotatable Bond Count | 3 | 3 | PubChem[1] |

Solubility Data and Experimental Protocol

The aqueous solubility of this compound is predicted to be low due to its hydrophobic nature, as indicated by the high XLogP3 value. Precise solubility in various aqueous and organic solvents is crucial for formulation development and biological assays.

Predicted and Comparative Solubility

| Solvent | Predicted Solubility of this compound | Comparative Solubility Data |

| Water | Very Low | 1-(Benzyloxy)-3-bromo-5-fluorobenzene: 1.2276 mg/L (Predicted)[2] |

| DMSO | Soluble | General solubility for similar organic compounds |

| Ethanol | Soluble | General solubility for similar organic compounds |

| Methanol | Soluble | General solubility for similar organic compounds |

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility of a compound.

Materials:

-

This compound (crystalline solid)

-

Selected aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and organic solvents

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent.

-

Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the vials to sediment the excess solid.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility as the mean of at least three independent measurements.

Stability Data and Experimental Protocols

Stability testing is essential to determine the intrinsic chemical stability of this compound and to establish its re-test period and appropriate storage conditions. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.

Forced Degradation Studies

Forced degradation (stress testing) is performed to identify potential degradation products and pathways. This data is crucial for developing stability-indicating analytical methods.

Conditions for Forced Degradation:

-

Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C)

-

Base Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C)

-

Oxidation: 3% H₂O₂ at room temperature

-

Thermal Stress: Dry heat (e.g., 80 °C)

-

Photostability: Exposure to light according to ICH Q1B guidelines

Long-Term and Accelerated Stability Testing Protocol

This protocol is based on ICH guideline Q1A(R2) for stability testing of new drug substances.[3][4]

Materials and Equipment:

-

At least three batches of this compound

-

Appropriate container closure system that simulates the proposed packaging

-

Calibrated stability chambers

-

Validated stability-indicating HPLC method

Procedure:

-

Package samples from at least three representative batches in the chosen container closure system.

-

Place the samples in stability chambers under the following conditions:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH (or 30 °C ± 2 °C / 65% RH ± 5% RH for hot/humid climates)

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Withdraw samples at specified time points. For long-term studies, this is typically 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, time points are typically 0, 3, and 6 months.

-

Analyze the samples for appearance, assay, degradation products, and other relevant physical and chemical properties using a validated stability-indicating method.

-

Evaluate the data to establish a re-test period and recommended storage conditions.

Visualizations

Conceptual Metabolic Pathway

The following diagram illustrates a conceptual metabolic pathway for benzyloxy-containing compounds, which may be relevant for understanding the potential biotransformation of this compound. The metabolism of such compounds can involve N-debenzylation, ring hydroxylation, and N-oxidation.[5]

Caption: Conceptual metabolic pathway of this compound.

Experimental Workflow for Stability Testing

This diagram outlines the general workflow for conducting a comprehensive stability study of a chemical substance according to established guidelines.

Caption: Generalized workflow for chemical stability testing.

Conclusion

While specific experimental data for this compound remains to be fully elucidated, this technical guide provides a foundational framework for its scientific investigation. The presented protocols for solubility and stability testing, based on established scientific principles and regulatory guidelines, offer a clear path for generating the necessary data for research and development. The predictive data and comparative analysis with related compounds serve as a valuable starting point for experimental design. Researchers and drug development professionals are encouraged to utilize these methodologies to build a comprehensive physicochemical profile of this promising compound.

References

- 1. Ich guideline for stability testing | PPTX [slideshare.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. pharma.gally.ch [pharma.gally.ch]

- 4. snscourseware.org [snscourseware.org]

- 5. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1-(Benzyloxy)-3-fluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed experimental protocol for the synthesis of 1-(benzyloxy)-3-fluorobenzene. The information presented herein is intended to support research and development activities in medicinal chemistry and materials science where this compound may be of interest.

Spectroscopic Data

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2, H-6 (para to -OCH₂Ph) | 6.80 - 6.95 | m | - |

| H-4 (ortho to -F, meta to -OCH₂Ph) | 6.85 - 7.00 | m | - |

| H-5 (meta to -F, ortho to -OCH₂Ph) | 7.20 - 7.35 | t | J ≈ 8.0 |

| Benzyl CH₂ | 5.10 | s | - |

| Phenyl H (of benzyl group) | 7.30 - 7.50 | m | - |

Note: The predicted chemical shifts are relative to tetramethylsilane (TMS) in CDCl₃. The aromatic region of the fluorobenzene ring will exhibit complex splitting patterns due to fluorine-proton coupling.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 (C-OCH₂Ph) | 159.5 (d, JC-F ≈ 245 Hz) |

| C-2 | 102.5 (d, JC-F ≈ 25 Hz) |

| C-3 (C-F) | 163.0 (d, JC-F ≈ 245 Hz) |

| C-4 | 108.0 (d, JC-F ≈ 22 Hz) |

| C-5 | 130.5 (d, JC-F ≈ 10 Hz) |

| C-6 | 115.0 (d, JC-F ≈ 3 Hz) |

| Benzyl CH₂ | 70.5 |

| Phenyl C (of benzyl group) | 127.5 - 136.5 |

Note: The predicted chemical shifts are relative to TMS in CDCl₃. Carbons in the fluorinated ring will show splitting due to carbon-fluorine coupling (d = doublet).

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (alkane, CH₂) | 2950 - 2850 | Medium |

| C=C stretch (aromatic) | 1600 - 1450 | Strong |

| C-O-C stretch (ether) | 1250 - 1050 | Strong |

| C-F stretch | 1200 - 1100 | Strong |

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound

| Fragment Ion | Predicted m/z | Relative Abundance |

| [M]⁺ (Molecular Ion) | 202.07 | Moderate |

| [M - C₇H₇]⁺ | 95.03 | High |

| [C₇H₇]⁺ (Tropylium ion) | 91.05 | Very High (Base Peak) |

| [C₆H₅]⁺ | 77.04 | Moderate |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be readily achieved via a Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide.

Reaction Scheme

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(Benzyloxy)-3-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(benzyloxy)-3-fluorobenzene. Due to the limited availability of experimental spectral data in public databases, this document leverages high-quality predicted data to serve as a valuable resource for substance identification, structural elucidation, and quality control in research and drug development settings. The guide outlines the predicted chemical shifts, multiplicities, and coupling constants, alongside a comprehensive experimental protocol for acquiring such spectra.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using advanced computational algorithms that provide reliable estimations of NMR parameters.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the benzyloxy and the 3-fluorophenyl groups. The chemical shifts are influenced by the electron-withdrawing effect of the fluorine atom and the oxygen of the ether linkage, as well as the aromatic ring currents.

| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-7 (o-protons of benzyl) | 7.42 | d | 7.6 |

| H-8 (m-protons of benzyl) | 7.36 | t | 7.6 |

| H-9 (p-proton of benzyl) | 7.31 | t | 7.3 |

| H-5 | 7.25 | td | 8.2, 6.4 |

| H-6 | 6.80 | ddd | 8.3, 2.4, 1.0 |

| H-2 | 6.75 | ddd | 10.6, 2.4, 2.4 |

| H-4 | 6.70 | ddd | 8.2, 2.1, 1.0 |

| -CH₂- | 5.08 | s | - |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum shows distinct signals for each carbon atom in this compound. The carbon attached to the fluorine atom (C-3) exhibits a large one-bond C-F coupling constant, a characteristic feature in the ¹³C NMR of fluorinated aromatic compounds.

| Assignment | Chemical Shift (ppm) | Coupling Constant (J) in Hz |

| C-3 | 163.7 | ¹JCF ≈ 245 |

| C-1 | 159.5 | ³JCF ≈ 8 |

| C-ipso (benzyl) | 136.5 | - |

| C-5 | 130.6 | ³JCF ≈ 10 |

| C-7 (o-carbons of benzyl) | 128.7 | - |

| C-9 (p-carbon of benzyl) | 128.3 | - |

| C-8 (m-carbons of benzyl) | 127.8 | - |

| C-6 | 110.0 | ²JCF ≈ 21 |

| C-2 | 107.5 | ²JCF ≈ 24 |

| C-4 | 102.5 | ⁴JCF ≈ 3 |

| -CH₂- | 70.5 | - |

Experimental Protocols

The following section details the standard operating procedures for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurity signals.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[1] Other suitable solvents include deuterated acetone (acetone-d₆) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Concentration: For ¹H NMR, prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[1] For the less sensitive ¹³C NMR, a more concentrated solution of 20-50 mg in the same volume of solvent is recommended.

-

Sample Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[1]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). It is often pre-added to commercially available deuterated solvents.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

For ¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 8 to 16 scans are typically sufficient for good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of -2 to 12 ppm is generally adequate for most organic molecules.

-

Temperature: 298 K (25 °C).

For ¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with single lines for each carbon.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range of 0 to 220 ppm is standard for most organic compounds.

-

Temperature: 298 K (25 °C).

Visualization of Molecular Structure and Key NMR Correlations

The following diagram illustrates the chemical structure of this compound with atom numbering used for NMR assignments.

Caption: Chemical structure of this compound with atom numbering.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mass Spectrometry Analysis of 1-(Benzyloxy)-3-fluorobenzene

This technical guide provides a detailed overview of the mass spectrometric analysis of this compound, a compound of interest in medicinal chemistry and drug development. Lacking a publicly available experimental mass spectrum for this specific molecule, this paper outlines a theoretical fragmentation pattern based on established principles of mass spectrometry and data from analogous compounds. It also presents detailed experimental protocols and workflows relevant to its analysis.

Molecular Profile of this compound

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Molecular Formula | C₁₃H₁₁FO | [1] |

| Molecular Weight | 202.22 g/mol | [1] |

| CAS Number | 72216-35-4 | [1] |

Predicted Mass Spectrometry Data

The following table summarizes the predicted major fragment ions for this compound under electron ionization (EI) mass spectrometry. This data is derived from the known fragmentation patterns of benzyl phenyl ether, fluorinated aromatic compounds, and general principles of organic mass spectrometry.[2][3][4] The presence of a fluorine atom is expected to influence the fragmentation, potentially leading to the loss of F or HF.[3]

| m/z (Predicted) | Proposed Fragment Ion | Proposed Structure | Notes on Fragmentation Pathway |

| 202 | [C₁₃H₁₁FO]⁺• | Molecular Ion | The parent molecule with one electron removed. Aromatic systems typically show a prominent molecular ion peak.[3] |

| 109 | [C₆H₄FO]⁺ | Fluorophenoxy cation | Cleavage of the O-CH₂ bond. |

| 93 | [C₆H₄F]⁺ | Fluorophenyl cation | Loss of a CHO group from the fluorophenoxy cation. |

| 91 | [C₇H₇]⁺ | Tropylium ion | Rearrangement of the benzyl cation, a very common and stable fragment in the mass spectra of compounds containing a benzyl group.[3] |

| 77 | [C₆H₅]⁺ | Phenyl cation | Can arise from the benzyl portion or from the fluorophenyl portion with loss of fluorine. The presence of a peak at m/z 77 is indicative of a benzene ring.[5][6] |

| 65 | [C₅H₅]⁺ | Cyclopentadienyl cation | Loss of acetylene (C₂H₂) from the phenyl cation. |

| 51 | [C₄H₃]⁺ | A common fragment in the spectra of aromatic compounds. |

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule. The primary fragmentation is expected to occur at the benzylic C-O bond, which is relatively weak.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section details a standard operating procedure for the analysis of this compound using GC-MS with electron ionization.

4.1. Sample Preparation

-

Solvent Selection: Choose a volatile organic solvent in which the analyte is soluble (e.g., dichloromethane, ethyl acetate).

-

Concentration: Prepare a stock solution of this compound at a concentration of 1 mg/mL.

-

Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

-

Internal Standard: If quantitative analysis is required, add a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time).

4.2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Electron Energy: 70 eV.

-

Mass Scan Range: m/z 40-400.

-

Solvent Delay: 3 minutes.

4.3. Data Acquisition and Processing

-

Acquire the data using the instrument's software.

-

Integrate the peaks in the total ion chromatogram (TIC).

-

Identify the peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum for the identified peak.

-

Analyze the fragmentation pattern and compare it to a spectral library (if available) or the predicted fragmentation pattern.

Workflow for Mass Spectrometry Analysis

The following diagram illustrates a typical workflow for the analysis of a small molecule like this compound in a drug development context.

Conclusion

References

- 1. 1-Benzyloxy- 3-fluorobenzene Supplier in Mumbai, 1-Benzyloxy- 3-fluorobenzene Trader, Maharashtra [chemicalmanufacturers.in]

- 2. researchgate.net [researchgate.net]

- 3. whitman.edu [whitman.edu]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

An In-depth Technical Guide to the Infrared (IR) Spectrum of 1-(Benzyloxy)-3-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 1-(benzyloxy)-3-fluorobenzene, a crucial tool for the identification and characterization of this compound in research and drug development. This document outlines the principal vibrational modes, presents a comprehensive table of expected absorption frequencies, describes a standard experimental protocol for acquiring the spectrum, and includes a logical workflow for spectral analysis.

Molecular Structure and Expected Vibrational Modes

This compound (C₁₃H₁₁FO) is an aromatic ether containing several key functional groups that give rise to a characteristic IR spectrum. The primary structural components are:

-

A meta-disubstituted benzene ring containing a fluorine atom and a benzyloxy group.

-

A monosubstituted benzene ring as part of the benzyl group.

-

An ether linkage (C-O-C).

-

A methylene group (-CH₂-).

The IR spectrum will be a composite of the vibrational modes of these individual components. Key expected absorptions include:

-

Aromatic C-H stretches: These will appear at wavenumbers slightly above 3000 cm⁻¹.

-

Aliphatic C-H stretches: The methylene group will exhibit symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹.

-

Aromatic C=C stretches: The benzene rings will show characteristic absorptions in the 1450-1600 cm⁻¹ region.

-

C-O-C ether stretches: Strong, characteristic asymmetric and symmetric stretching bands are expected in the fingerprint region. Phenyl alkyl ethers typically show two strong absorbances for C-O stretching.

-

C-F stretch: A strong absorption is anticipated in the 1200-1300 cm⁻¹ range due to the carbon-fluorine bond.

-

Out-of-plane (OOP) C-H bending: The substitution patterns on both aromatic rings will produce characteristic strong bands in the lower frequency region of the fingerprint region.

Data Presentation: Predicted IR Absorption Data

The following table summarizes the predicted vibrational frequencies and their assignments for this compound based on characteristic group frequencies for similar compounds.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3100-3030 | Medium-Weak | Aromatic C-H Stretching (both rings) |

| 2950-2850 | Medium | Aliphatic C-H Stretching (-CH₂-) |

| 1610-1580 | Medium | Aromatic C=C Ring Stretching |

| 1500-1450 | Medium-Strong | Aromatic C=C Ring Stretching |

| 1470-1440 | Medium | -CH₂- Scissoring (Bending) |

| ~1250 | Strong | Asymmetric C-O-C Stretching (Aryl-Alkyl Ether) |

| 1300-1200 | Strong | C-F Stretching |

| ~1050 | Strong | Symmetric C-O-C Stretching (Aryl-Alkyl Ether) |

| 810-750 | Strong | C-H Out-of-Plane Bending (meta-disubstitution)[1][2] |

| ~690 | Strong | Ring Bending (meta-disubstitution)[1] |

| 770-730 | Strong | C-H Out-of-Plane Bending (monosubstitution) |

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines a standard procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a solid organic compound like this compound using the thin solid film method.[3]

Materials:

-

This compound sample (approx. 50 mg)

-

FTIR Spectrometer

-

Salt plates (e.g., NaCl or KBr)

-

Volatile solvent (e.g., methylene chloride or acetone)

-

Pipette or dropper

-

Desiccator for storing salt plates

Procedure:

-

Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to record the spectrum of the ambient atmosphere (primarily CO₂ and water vapor). This will be automatically subtracted from the sample spectrum.

-

Sample Preparation:

-

Place a small amount of the this compound sample into a clean, dry vial or beaker.

-

Add a few drops of a volatile solvent to dissolve the solid completely.[3]

-

Using a pipette, apply one or two drops of the resulting solution to the center of a clean, dry salt plate.[3]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[3]

-

-

Sample Analysis:

-

Place the salt plate with the sample film into the sample holder in the FTIR spectrometer.

-

Acquire the infrared spectrum. The typical scanning range is 4000-400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically process the interferogram via Fourier Transform to generate the spectrum of absorbance or transmittance versus wavenumber.

-

If the signal is too weak, add another drop of the sample solution to the plate, allow the solvent to evaporate, and re-run the spectrum.[3]

-

If the peaks are too intense (i.e., "flat-lining"), the film is too thick. Clean the plate with the solvent and prepare a new, thinner film.[3]

-

After analysis, thoroughly clean the salt plate with an appropriate solvent and return it to the desiccator to prevent moisture damage.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the analysis of the IR spectrum of this compound and the relationship between its structural components and spectral features.

Caption: Workflow for IR Spectrum Analysis.

Caption: Structure-Spectrum Correlation Map.

References

An In-depth Technical Guide to 1-(Benzyloxy)-3-fluorobenzene: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Benzyloxy)-3-fluorobenzene, a fluorinated aromatic ether of interest in medicinal chemistry and materials science. While the initial discovery and synthesis of this compound are not prominently documented in readily available scientific literature, its preparation can be confidently achieved through established synthetic methodologies. This document outlines a probable first synthesis route, detailed experimental protocols, and key characterization data.

Compound Profile

This compound is a substituted aromatic ether. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive building block in drug discovery.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 72216-35-4 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₁FO | [1][3] |

| Molecular Weight | 202.2 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | 96% (typical) | [1] |

Plausible First Synthesis: Williamson Ether Synthesis

The most probable and widely used method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with a primary alkyl halide. In this case, 3-fluorophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide to form the desired ether.

Detailed Experimental Protocol

The following is a detailed, representative protocol for the synthesis of this compound based on the Williamson ether synthesis.

Materials:

-

3-Fluorophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluorophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.

-

Addition of Reagent: While stirring the mixture, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid residue with acetone.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Characterization Data

Due to the lack of a specific primary literature source for the synthesis, a comprehensive set of experimentally determined quantitative data is not available. The following table presents expected characterization data based on the compound's structure and data for analogous molecules.

Table 2: Expected Analytical Data for this compound

| Analysis | Expected Results |

| ¹H NMR | Peaks corresponding to the aromatic protons of both the fluorophenyl and benzyl groups, and a characteristic singlet for the benzylic methylene protons (~5.0 ppm). |

| ¹³C NMR | Resonances for all 13 carbon atoms, with the C-F coupling influencing the chemical shifts of the fluorinated ring carbons. |

| IR Spectroscopy | Characteristic peaks for C-O-C ether linkage, C-F bond, and aromatic C-H and C=C bonds. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 202.2 g/mol . |

| Melting Point | Expected to be a solid at room temperature, specific range to be determined experimentally. |

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules. The benzyloxy group can act as a protecting group for the phenolic hydroxyl, which can be removed under various conditions. The fluorine atom can be used to modulate the electronic properties and metabolic stability of a target molecule, a common strategy in the design of new pharmaceuticals and agrochemicals. Researchers in drug development may utilize this compound as a starting material for the synthesis of novel bioactive compounds, while materials scientists might explore its use in the creation of new polymers or liquid crystals.

This technical guide provides a foundational understanding of this compound, its likely synthesis, and its potential applications. Further experimental investigation is required to fully characterize this compound and explore its utility in various scientific fields.

References

- 1. 1-Benzyloxy- 3-fluorobenzene Supplier in Mumbai, 1-Benzyloxy- 3-fluorobenzene Trader, Maharashtra [chemicalmanufacturers.in]

- 2. 72216-35-4,1-Benzyloxy-3-fluorobenzene_CoreSyn [coresyn.com]

- 3. 1-fluoro-3-(phenoxymethyl)benzene 72216-35-4, Information for 1-fluoro-3-(phenoxymethyl)benzene 72216-35-4, Suppliers of 1-fluoro-3-(phenoxymethyl)benzene 72216-35-4 [chemnet.com]

- 4. 1-benzyloxy- 3-fluorobenzene - Cas No: 72216-35-4 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

The Impact of Fluorine Substitution on the Physicochemical and Biological Properties of Benzyloxyfluorobenzene Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. This technical guide provides an in-depth analysis of the role of fluorine in dictating the characteristics of the three positional isomers of benzyloxyfluorobenzene: 2-benzyloxyfluorobenzene, 3-benzyloxyfluorobenzene, and 4-benzyloxyfluorobenzene. By examining their synthesis, physicochemical parameters, and potential biological activities through established experimental and computational methodologies, this document aims to provide a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Introduction

Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon, make it a valuable element in drug design.[1][2] Its introduction can profoundly influence a molecule's lipophilicity, metabolic stability, acidity (pKa), and binding affinity to biological targets.[3] The benzyloxyfluorobenzene scaffold represents a simple yet informative model system to explore the nuanced effects of fluorine's position on an aromatic ring. The location of the fluorine atom—ortho, meta, or para to the benzyloxy group—can lead to distinct electronic and conformational differences, which in turn are expected to translate into varying biological activities. Understanding these structure-property and structure-activity relationships (SAR) is crucial for the rational design of novel therapeutic agents.

Synthesis of Benzyloxyfluorobenzene Isomers

The most common and versatile method for the synthesis of benzyloxyfluorobenzene isomers is the Williamson ether synthesis.[4][5][6] This SN2 reaction involves the deprotonation of a fluorophenol to form a more nucleophilic phenoxide, which then displaces a halide from benzyl bromide.

General Synthetic Pathway

The general reaction scheme is as follows:

Caption: General workflow for the Williamson ether synthesis of benzyloxyfluorobenzene isomers.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol provides a general procedure for the synthesis of the benzyloxyfluorobenzene isomers.

Materials:

-

Appropriate fluorophenol (2-fluorophenol, 3-fluorophenol, or 4-fluorophenol)

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

N,N-Dimethylformamide (DMF) or Acetone

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of the respective fluorophenol (1.0 eq.) in DMF or acetone, add potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq.) portion-wise at 0 °C under an inert atmosphere.

-

Alkoxide Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the fluorophenoxide.

-

Benzyl Halide Addition: Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired benzyloxyfluorobenzene isomer.[7]

Physicochemical Properties

The position of the fluorine atom significantly influences the physicochemical properties of the benzyloxyfluorobenzene isomers. These properties are critical for predicting the pharmacokinetic and pharmacodynamic behavior of the molecules.

| Property | 2-Benzyloxyfluorobenzene (ortho) | 3-Benzyloxyfluorobenzene (meta) | 4-Benzyloxyfluorobenzene (para) |

| Molecular Formula | C₁₃H₁₁FO | C₁₃H₁₁FO | C₁₃H₁₁FO |

| Molecular Weight | 202.23 g/mol | 202.23 g/mol | 202.23 g/mol |

| Melting Point (°C) | Estimated: ~25-35 | Estimated: ~30-40 | 36-38 |

| Boiling Point (°C) | Estimated: ~280-290 | Estimated: ~285-295 | 291-293 |

| logP (XLogP3) | Estimated: 3.8 | Estimated: 3.9 | 3.9[8] |

| pKa | Estimated: ~9.5-10.0 | Estimated: ~9.8-10.2 | Estimated: ~9.9-10.3 |

Note: Estimated values are based on data from structurally similar compounds and computational predictions in the absence of specific experimental data.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity. The introduction of fluorine generally increases lipophilicity.[9] For the benzyloxyfluorobenzene isomers, the position of the fluorine atom is expected to have a minor but discernible effect on the logP value. The para-isomer has a reported XLogP3 value of 3.9.[8] It is anticipated that the ortho- and meta-isomers will have very similar logP values, with minor variations due to differences in dipole moment and molecular surface area.

Experimental Protocol: Shake-Flask Method for logP Determination [10][11][12][13]

-

Preparation: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Dissolution: Dissolve a known amount of the benzyloxyfluorobenzene isomer in the aqueous buffer.

-

Partitioning: Add an equal volume of the saturated n-octanol and shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

-

Separation: Centrifuge the mixture to ensure complete phase separation.

-

Quantification: Carefully sample both the aqueous and n-octanol layers and determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Acidity (pKa)

The benzyloxyfluorobenzene isomers are very weak acids due to the phenolic ether linkage. The high electronegativity of fluorine is expected to have an acidifying effect, lowering the pKa relative to the non-fluorinated parent compound. The magnitude of this effect will depend on the fluorine's position. The ortho-isomer is predicted to be the most acidic due to the proximity of the electron-withdrawing fluorine to the ether linkage, followed by the para- and then the meta-isomer.

Experimental Protocol: Potentiometric Titration for pKa Determination [2][3][14][15][16]

-

Solution Preparation: Dissolve a precise amount of the benzyloxyfluorobenzene isomer in a suitable solvent mixture (e.g., water-methanol) to a known concentration.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostated vessel and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

Spectroscopic Characterization

The structural identity and purity of the benzyloxyfluorobenzene isomers can be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectra will show characteristic signals for the aromatic protons of both the fluorophenyl and benzyl rings, as well as a singlet for the benzylic methylene (-CH₂-) protons. The coupling of the fluorine atom to adjacent protons (J-coupling) will be observable in the signals of the fluorophenyl ring.

-

¹³C NMR: The carbon NMR spectra will display distinct signals for each carbon atom in the molecule. The carbon directly attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

-

¹⁹F NMR: The fluorine NMR spectra will show a single resonance for each isomer, with the chemical shift being sensitive to the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectra of the benzyloxyfluorobenzene isomers will show characteristic absorption bands for:

-

C-O-C stretching (asymmetric and symmetric) of the ether linkage.

-

C-F stretching of the fluorophenyl ring.

-

Aromatic C-H and C=C stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the isomers (m/z = 202.23). The fragmentation pattern can provide further structural information, with common fragments corresponding to the benzyl cation and the fluorophenoxy radical cation.

Biological Activity

The position of the fluorine atom is expected to significantly impact the biological activity of the benzyloxyfluorobenzene isomers. These effects can manifest in various ways, including altered binding to target proteins and changes in metabolic stability.

Potential Mechanisms of Action

Fluorinated aromatic ethers have been investigated for a range of biological activities, including as enzyme inhibitors.[9][17][18] The electron-withdrawing nature of fluorine can influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions within a protein's active site.[19] The different electronic distributions of the ortho, meta, and para isomers could lead to variations in their binding affinities and inhibitory potencies.

Caption: Conceptual diagram of competitive enzyme inhibition by a benzyloxyfluorobenzene isomer.

In Vitro Cytotoxicity Assessment

A common initial step in evaluating the biological activity of new compounds is to assess their cytotoxicity against various cell lines. Assays such as the MTT and LDH assays are widely used for this purpose.

Experimental Protocol: MTT Assay for IC₅₀ Determination [1][20][21][22][23]

-

Cell Seeding: Plate a suitable cell line (e.g., a cancer cell line like HeLa or A549) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the benzyloxyfluorobenzene isomers in cell culture medium. Treat the cells with the different concentrations of the compounds and include appropriate controls (vehicle and untreated cells).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Experimental Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay [8][24][25]

-

Cell Treatment: Treat cells with the benzyloxyfluorobenzene isomers as described in the MTT assay protocol.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well.

-

LDH Reaction: Add the collected supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme.

-

Incubation: Incubate the mixture at room temperature for a specified time to allow the LDH released from damaged cells to catalyze the conversion of a substrate into a colored product.

-

Absorbance Measurement: Measure the absorbance of the colored product at the appropriate wavelength.

-

Data Analysis: The amount of LDH released is proportional to the number of dead cells. Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent).

Structure-Activity Relationship (SAR)

Based on the principles of medicinal chemistry, we can hypothesize the following SAR for the benzyloxyfluorobenzene isomers:

-

Electronic Effects: The ortho- and para-isomers, with the fluorine atom in positions that can exert a strong electron-withdrawing effect through resonance, may exhibit different biological activities compared to the meta-isomer, where the effect is primarily inductive.

-

Steric and Conformational Effects: The ortho-fluorine atom may induce a specific conformation of the benzyloxy group through steric hindrance or intramolecular interactions, which could influence its binding to a biological target.

-

Metabolic Stability: The C-F bond is highly stable and can block sites of metabolic oxidation. The position of the fluorine atom may therefore influence the metabolic profile of the isomers.

Caption: Logical relationship between fluorine position and biological activity.

Conclusion

The positional isomerism of fluorine on the benzyloxyfluorobenzene scaffold provides a valuable model for understanding the subtle yet significant influence of this unique halogen in medicinal chemistry. The synthesis of these isomers is readily achievable through the Williamson ether synthesis. While specific experimental data for all isomers is not exhaustively available, established protocols for determining their physicochemical properties and evaluating their biological activity provide a clear path for their comprehensive characterization. The anticipated differences in lipophilicity, acidity, and conformational preferences among the ortho, meta, and para isomers are expected to translate into distinct biological profiles. This guide serves as a foundational resource for researchers to further investigate the structure-activity relationships of these and more complex fluorinated molecules, ultimately aiding in the design of more effective and safer therapeutic agents.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. cactus.utahtech.edu [cactus.utahtech.edu]

- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. researchgate.net [researchgate.net]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rroij.com [rroij.com]

- 18. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. texaschildrens.org [texaschildrens.org]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. atcc.org [atcc.org]

- 23. youtube.com [youtube.com]

- 24. LDH cytotoxicity assay [protocols.io]

- 25. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

Methodological & Application

Synthesis of 1-(Benzyloxy)-3-fluorobenzene: An Application Note and Protocol